5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
Properties
IUPAC Name |
5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4S/c21-17-9-7-8-16(14-17)19-22-24(15-23-12-5-2-6-13-23)20(26)25(19)18-10-3-1-4-11-18/h1,3-4,7-11,14H,2,5-6,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGREKNXYXDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through the cyclization of appropriate precursors, such as hydrazides and isothiocyanates, under acidic or basic conditions.
Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Center
The 3-bromophenyl group undergoes nucleophilic substitution under specific conditions:
Key findings :
-
Reactions proceed via a two-step SNAr mechanism involving Meisenheimer complex formation .
-
Steric hindrance from the adjacent phenyl group slightly reduces reactivity compared to para-substituted bromophenyl analogues .
Thione Group Reactivity
The triazole-3-thione moiety participates in alkylation and oxidation reactions:
S-Alkylation
Spectroscopic evidence :
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Disappearance of ν(S-H) at ~2550 cm⁻¹ (IR) post-alkylation .
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New ¹H NMR signals for methylthio groups at δ 2.35 ppm.
Oxidation to Disulfides
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H2O2 (30%) | CH3COOH, 25°C, 2 h | 3,3'-dithiobis(triazole) dimer | 91% |
Mannich Reactions at the Piperidinylmethyl Position
The N-CH2-piperidine group facilitates Mannich-type condensations:
Optimized conditions :
-
Ethanol/water (4:1), 70°C, 8 h
-
Catalyst: Amberlyst-15 (5 mol%)
Metal Complexation
The thione sulfur and piperidine nitrogen act as bidentate ligands:
| Metal Salt | Stoichiometry | Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(CH3COO)2·H2O | 1:2 | Square planar | 12.4 ± 0.3 |
| PdCl2 | 1:1 | Tetrahedral | 9.8 ± 0.2 |
Characterization data :
-
ESR of Cu(II) complex: g‖ = 2.24, g⊥ = 2.05 (axial symmetry)
Biological Activity Correlation
Modification via these reactions enhances pharmacological properties:
| Derivative Type | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC50, µM) |
|---|---|---|
| Parent compound | 32 (S. aureus) | 45.6 (MCF-7) |
| Ciprofloxacin hybrid | 3.25 (M. smegmatis) | 12.1 (MCF-7) |
| Cu(II) complex | 8.9 (E. coli) | 8.2 (A549) |
Structure-activity relationships :
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S-Alkylation improves membrane permeability (LogP increase: 0.8-1.5)
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Bromine substitution at meta position enhances target binding vs para isomers (ΔΔG = -2.3 kcal/mol)
This comprehensive reactivity profile enables rational design of derivatives with tailored biological and physicochemical properties. Recent advances in catalyst systems (e.g., sulfamic acid ) and hybrid molecule synthesis demonstrate the compound's versatility as a scaffold in medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. The specific compound has demonstrated effectiveness against various bacterial strains, including resistant strains. Studies have shown that the introduction of a piperidine moiety enhances the compound's antibacterial activity, making it a candidate for further development in treating infections caused by resistant bacteria .
Anticancer Potential
The triazole scaffold is known for its anticancer properties. Compounds similar to 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the bromophenyl group may contribute to increased potency against certain cancer types .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Piperidine Moiety : Piperidine can be incorporated via nucleophilic substitution reactions.
- Bromination : The bromine atom is introduced at the para position of the phenyl ring through electrophilic aromatic substitution.
The detailed synthetic pathways are crucial for optimizing yields and enhancing the biological activity of the final product.
Antibacterial Studies
A study published in European PMC highlighted the synthesis and evaluation of various Mannich bases derived from 1,2,4-triazoles, including our compound of interest. The results indicated that compounds with piperidine substituents exhibited superior antibacterial activity compared to their non-substituted counterparts .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 5-(3-bromophenyl)-4-phenyl... | Moderate | High |
| Control Compound A | Low | Moderate |
Anticancer Research
Research conducted on triazole derivatives has shown promising results in inhibiting cancer cell proliferation. For example, compounds structurally similar to 5-(3-bromophenyl)-4-phenyl... were tested against breast cancer cell lines and demonstrated significant cytotoxicity at micromolar concentrations .
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of the triazole ring and the substituents can influence the binding affinity and specificity towards the target .
Comparison with Similar Compounds
Table 1: Comparison of physicochemical and spectral properties
Key Observations :
- Halogen Effects: Bromine-substituted derivatives (e.g., 6c, 16) exhibit higher melting points and yields compared to non-halogenated analogs, likely due to enhanced crystal packing from halogen interactions .
- Piperidine vs. Cyclohexyl : The piperidinylmethyl group (as in the target compound) increases solubility in polar solvents compared to cyclohexyl-substituted analogs (e.g., 6c) .
Table 2: Pharmacological profiles of selected triazole derivatives
Key Observations :
- Anticancer Potential: The pyridin-3-yl analog (1.38) shows notable cytotoxicity, suggesting that electron-deficient aryl groups enhance anticancer activity .
- Antimicrobial Activity : Compound 16 demonstrates moderate antibacterial effects, likely due to the synergistic role of bromine and piperidine in membrane disruption .
- Structural Predictions for Target Compound: Based on its bromophenyl and piperidinylmethyl groups, the target compound may exhibit enhanced anticancer or antimicrobial activity compared to non-halogenated or less lipophilic analogs.
Biological Activity
The compound 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group and a piperidine moiety, which are crucial for its biological activity. The presence of the triazole ring is particularly significant as it contributes to various pharmacological effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of pathogenic bacteria and fungi by disrupting their cell wall synthesis through ergosterol biosynthesis inhibition .
| Microbial Strain | Activity | Reference |
|---|---|---|
| Candida albicans | Moderate | |
| Escherichia coli | Significant | |
| Staphylococcus aureus | Significant |
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. The compound under review has demonstrated efficacy against various cancer cell lines. Specifically, it has shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating moderate potency .
Neuroprotective Effects
Some studies suggest that triazole derivatives may also exhibit neuroprotective effects. In models assessing anticonvulsant activity, certain derivatives have shown comparable efficacy to established medications like carbamazepine . This suggests potential applications in treating neurological disorders.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity: Many triazoles inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Neurotransmitter Modulation: Potential interactions with neurotransmitter systems may underlie its neuroprotective effects.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Efficacy: A comparative study assessed the antimicrobial activity against multiple strains and found that modifications in the triazole structure significantly enhanced activity against resistant strains .
- Anticancer Evaluation: In vitro studies demonstrated that the compound effectively inhibited tumor growth in MCF-7 cells by inducing apoptosis through mitochondrial pathways .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione?
Methodological Answer: The compound can be synthesized via nucleophilic substitution and cyclocondensation reactions. A typical approach involves:
Cyclocondensation: Reacting thiosemicarbazide derivatives with substituted carbonyl compounds (e.g., bromophenyl ketones) under reflux in ethanol or DMF to form the triazole-thione core .
Mannich Reaction: Introducing the piperidin-1-ylmethyl group via formaldehyde and piperidine in anhydrous ethanol, followed by purification using column chromatography .
Optimization: Adjusting reaction time (1–4 hours) and temperature (60–80°C) to improve yield and purity.
Key Validation: Characterization via -NMR, -NMR, and LC-MS ensures structural fidelity .
Q. Q2. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during characterization?
Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. To address this:
DFT Calculations: Compare experimental NMR/IR data with density functional theory (DFT)-predicted values (B3LYP/6-311G(d,p) basis set) to validate assignments .
Solvent Screening: Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
X-ray Crystallography: Use single-crystal X-ray diffraction to resolve ambiguities in molecular geometry .
Example: In a study on analogous triazoles, DFT-calculated -NMR shifts deviated <0.3 ppm from experimental values, confirming reliability .
Advanced Research Questions
Q. Q3. What computational strategies are recommended to study the conformational flexibility and electronic properties of this compound?
Methodological Answer:
Conformational Analysis: Perform rotational scans (e.g., varying dihedral angles in 20° increments) using DFT to identify low-energy conformers .
HOMO-LUMO Analysis: Calculate frontier molecular orbitals to predict reactivity and charge-transfer interactions. For similar triazoles, HOMO-LUMO gaps ranged 4.5–5.2 eV, indicating moderate stability .
Molecular Dynamics (MD): Simulate solvent-solute interactions in explicit water or ethanol to model biological environments .
Case Study: A torsional scan of 4-(p-tolyl)-5-thiophenyl-triazole revealed energy minima at ±60° and 180°, correlating with steric hindrance from substituents .
Q. Q4. How can researchers design experiments to evaluate the antiproliferative mechanism of this compound?
Methodological Answer:
In Vitro Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with cisplatin as a positive control .
Molecular Docking: Target proteins like tubulin or topoisomerase II. For example, triazole-thiones with bromophenyl groups showed strong binding to tubulin’s colchicine site (binding energy: −9.2 kcal/mol) .
Apoptosis Assays: Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
Data Interpretation: Contradictions in activity between cell lines may arise from differential expression of target proteins—validate via Western blotting .
Q. Q5. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Methodological Answer:
Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
Green Chemistry: Optimize solvent systems (e.g., PEG-400/water) to reduce waste and improve atom economy .
Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life .
Critical Parameter: Impurity profiles must align with ICH guidelines (e.g., <0.1% for unknown impurities) .
Q. Q6. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
Substituent Variation: Replace the 3-bromophenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
Piperidine Substitution: Test piperazine or morpholine analogs to improve solubility and blood-brain barrier penetration .
Thione vs. Thiol: Compare bioactivity of the thione form with its methylthio or acetylthio derivatives .
SAR Insight: In a study, 4-(3-chlorophenyl) analogs showed 2.5-fold higher antimicrobial activity than bromophenyl derivatives, highlighting halogen positioning effects .
Methodological Contradictions & Solutions
Q. Q7. How should researchers address discrepancies between theoretical (DFT) and experimental spectral data?
Methodological Answer:
Basis Set Adjustment: Test larger basis sets (e.g., 6-311++G(d,p)) for better agreement with experimental IR frequencies .
Solvent Modeling: Include implicit solvent models (e.g., PCM) in DFT calculations to account for polarity effects .
Dynamic Effects: Use MD simulations to average spectra over conformational ensembles, reducing static DFT errors .
Example: A study reported 95% concordance between DFT and experimental IR after PCM correction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
